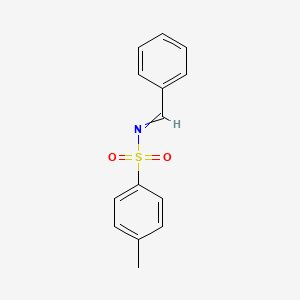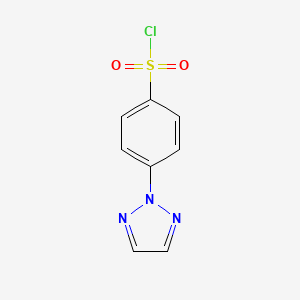
3-Pyridinealdoxime
概述
描述
3-Pyridinealdoxime is an organic compound with the molecular formula C6H6N2O. It is a derivative of pyridine, where the aldehyde group is converted into an aldoxime. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
作用机制
Target of Action
3-Pyridinealdoxime, also known as Nicotinaldehyde oxime, is a specific inhibitor of the uptake of both nicotinic acid (NA) and nicotinamide (ND) by Bordetella pertussis .
Biochemical Pathways
It is known that aldoxime-nitrile pathway is one of the important routes of carbon and nitrogen metabolism in many life forms and a key interface for plant-microbe interactions .
Pharmacokinetics
Oximes lacking cationic charges or presenting a tertiary amine have been considered as alternatives .
Result of Action
It is known that similar compounds like pralidoxime can reactivate cholinesterase (mainly outside of the central nervous system) which has been inactivated by phosphorylation due to an organophosphate pesticide or related compound .
Action Environment
It is known that similar compounds like pralidoxime can be used in combination with other drugs like atropine to help reduce the parasympathetic effects of organophosphate poisoning .
准备方法
Synthetic Routes and Reaction Conditions: 3-Pyridinealdoxime can be synthesized through the reaction of 3-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds at room temperature and yields the aldoxime as a white crystalline solid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization from water .
化学反应分析
Types of Reactions: 3-Pyridinealdoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.
Reduction: Reduction of this compound can yield 3-aminopyridine.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: 3-Aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
3-Pyridinealdoxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.
Medicine: this compound derivatives are investigated for their potential use as antidotes for organophosphate poisoning.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
相似化合物的比较
- 2-Pyridinealdoxime
- 4-Pyridinealdoxime
- Pralidoxime
- Obidoxime
Comparison: 3-Pyridinealdoxime is unique due to its specific position of the aldoxime group on the pyridine ring, which influences its reactivity and binding properties. Compared to 2-pyridinealdoxime and 4-pyridinealdoxime, this compound has distinct chemical and biological activities. Pralidoxime and obidoxime are also oxime-based compounds but are primarily used as antidotes for organophosphate poisoning .
属性
IUPAC Name |
(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKOPFQCLSPTPV-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-92-6, 51892-16-1 | |
| Record name | 3-Pyridine-aldoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxaldehyde oxime (E) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051892161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinealdoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicotinaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[(pyridin-3-yl)methylidene]hydroxylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N53V9GSS65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3-Pyridinealdoxime influence its anticholinergic activity?
A: Research indicates that incorporating this compound into oxime esters and ethers can yield compounds with anticholinergic properties. Interestingly, studies suggest that when a bulkier xanthene moiety is present alongside this compound, the resulting compound tends to exhibit greater anticholinergic activity compared to those derived solely from this compound. []
Q2: What is the role of this compound in supramolecular synthesis?
A: this compound, along with other pyridine-based oximes, has been investigated for its ability to direct the assembly of metal-organic complexes. The oxime functionality in these molecules tends to form predictable hydrogen bonds, leading to specific supramolecular arrangements. For instance, researchers have successfully used this compound to synthesize one-dimensional chains of octahedral metal complexes linked by oxime···oxime hydrogen bonds. [, ]
Q3: How can computational chemistry contribute to understanding the behavior of this compound in complex systems?
A: Computational methods, particularly molecular electrostatic potential (MEP) calculations, have proven valuable in predicting the supramolecular binding preferences of this compound in the presence of metal ions like Cu(II) and anions like hexafluoracetylacetonate. By analyzing the MEP values at potential hydrogen-bond acceptor sites, researchers can anticipate the most likely supramolecular interactions and potentially design systems with desired properties. []
Q4: Are there spectroscopic techniques that can provide insights into the hydrogen bonding behavior of this compound?
A: Yes, polarized infrared (IR) spectroscopy, particularly when combined with isotopic substitution (H/D), has been employed to study the hydrogen bonding patterns in this compound crystals. This technique helps researchers understand the strong coupling effects and self-organization phenomena associated with the chain hydrogen bond systems formed by this compound molecules. []
Q5: Has this compound been explored in the context of metal complexation?
A: Indeed, this compound readily forms complexes with various transition metals. Researchers have investigated the thermal, spectral, and magnetic properties of chloro complexes of manganese, cobalt, nickel, and copper with this compound as ligands. []
Q6: Can Electron Paramagnetic Resonance (EPR) spectroscopy be used to analyze this compound derivatives?
A: Absolutely. EPR, coupled with Density Functional Theory (DFT) calculations, has been successfully employed to study the 3-pyridylmethaniminoxy radical, a derivative of this compound. This approach provides valuable information about hyperfine couplings, offering structural insights relevant to iminoxyls derived from pyridinealdoximes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-2-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B3426272.png)







![2-{Methyl[2-(trifluoromethyl)quinolin-4-yl]amino}ethan-1-ol](/img/structure/B3426329.png)
![3-[3-(4-Chloro-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3426331.png)
![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3426334.png)
